molecular formula C9H10N4O3S2 B047585 Sulfametrole CAS No. 32909-92-5

Sulfametrole

Cat. No. B047585
CAS RN: 32909-92-5
M. Wt: 286.3 g/mol
InChI Key: IZOYMGQQVNAMHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Sulfametrole and its derivatives has been a subject of research due to the chemotherapeutic significance of sulfa drugs. Notably, Schiff bases from Sulfametrole have been synthesized and characterized, leading to the formation of various metal complexes. These studies reveal the compound's interactions and bindings, highlighting its importance in the field of medicinal chemistry (Sharaby, 2007).

Molecular Structure Analysis

The molecular structure of Sulfametrole has been determined through crystallography. The compound crystallizes in the monoclinic system, with the geometry of its thiadiazole ring indicating some π-electron delocalization within the ring. The structural determination provides insights into the compound's molecular interactions and stability (Koo Chung Hoe et al., 1982).

Chemical Reactions and Properties

The reactivity and chemical properties of Sulfametrole and its derivatives have been explored through various studies. For example, its Schiff bases exhibit different chemical behaviors when reacting with metals, forming complexes that have been analyzed for their structure and antimicrobial properties (Sharaby et al., 2017). Moreover, Sulfametrole participates in reactions relevant to organic synthesis, such as sulfuration, which is crucial for pharmaceutical compound development (Liu & Jiang, 2013).

Scientific Research Applications

  • Neurological Effects : Sulfamethoxazole, a related compound, has been found to interfere with the biosynthesis of tetrahydrobiopterin, which may explain certain central nervous system side effects associated with its use (Haruki et al., 2013).

  • Antibacterial Chemotherapy : The combination of Sulfamethoxazole and trimethoprim potentiates the inhibition of a key enzyme in bacteria, leading to synergism in antibacterial chemotherapy, particularly against Escherichia coli (Poe, 1976).

  • Microbial Culture Dynamics : Continuous dosing of sulfamethoxazole affects the utilization of acetate and respiration in fast-growing microbial cultures, which impacts the composition of microbial communities (Kor-Bicakci et al., 2014).

  • Chemotherapeutic Metal Complexes : Sulfametrole-derived metal complexes show potential in chemotherapy due to their varying antimicrobial activity, depending on the metal and ligand used (Sharaby, 2007).

  • Anti-arrhythmic Applications : Sulcardine sulfate, related to Sulfametrole, shows potential as a multi-ion channel blocker with efficacy in anti-atrial and ventricular arrhythmias (Bai et al., 2012).

  • Water Contamination Remediation : MN250 hypercrosslinked adsorbents can effectively remove sulfamethazine, a similar compound, from contaminated water, providing a practical solution for areas with contaminated groundwater supplies (Grimmett, 2013).

  • Molecular Structure Analysis : Research on Sulfametrole's crystalline structure has revealed a monoclinic system with hydrogen bonding forming a three-dimensional network, which is important for understanding its interactions and stability (Hoe et al., 1982).

  • Photocatalytic Degradation in Wastewater : Photocatalytic degradation using nanoparticles can effectively remove Sulfamethoxazole from wastewater, demonstrating a potential application for Sulfametrole in water treatment (Beheshti et al., 2019).

  • Biodegradation in Sludge : The presence of spent mushroom compost enhances the biodegradation of sulfonamide antibiotics in sludge, indicating a potential method for dealing with Sulfametrole-contaminated environments (Yang et al., 2016).

  • Ozonation for Antibiotic Abatement : Ozonation has been shown to be an efficient method to degrade sulfamethoxazole, achieving complete antibiotic abatement in a short time, suggesting its applicability for Sulfametrole as well (Dantas et al., 2008).

Safety And Hazards

Sulfametrole is a prescription-only drug . Like other sulfonamides, it has the potential to cause various side effects, including diseases of the digestive and respiratory tracts . When used in large doses, Sulfametrole may cause a strong allergic reaction .

properties

IUPAC Name

4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYMGQQVNAMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865655
Record name Sulfametrole
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfametrole

CAS RN

32909-92-5
Record name Sulfametrole
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Record name Sulfametrole [INN:BAN]
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Record name Sulfametrole
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Record name Sulfametrole
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Record name Sulfametrole
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Record name SULFAMETROLE
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Synthesis routes and methods I

Procedure details

75.3 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (0.5 mole), 103.32 g of sulfanilamide (0.6 mole) and 207.31 g of potassium carbonate (1.5 mole) were reacted in 195.33 g of dimethysulfoxide (2.5 mole) and worked up as described in Example 2. 137.5 g of crude 3-methoxy-4-(4'-aminobenzene-sulfonamido)-1,2,5-thiadiazole (96.05% of theory) were obtained. The mixture was recrystallized from methanol/water 1:1 with charcoal added, as described in Example 2. 126.87 g of pure product (88.63% of theory) having a melting point of 149°-150° C. were obtained; the product showed no additional spots in TLC and met the colour standard.
Quantity
75.3 g
Type
reactant
Reaction Step One
Quantity
103.32 g
Type
reactant
Reaction Step One
Quantity
207.31 g
Type
reactant
Reaction Step One
Quantity
195.33 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

150.6 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (1 mole) were suspended in 156.26 g of dimethyl sulfoxide (2 mole) and 258.31 g of sulfanilamide (1.5 mole) and 414.63 g of potassium carbonate (3 mole) were then added. The mixture was kept at 70° C. for 48 hours while stirring. 600 ml of water were then added, the mixture was cooled to ambient temperature and adjusted to pH 1.5 with concentrated hydrochloric acid. The precipitated crystallized material was filtered off, washed with water and dried. A yield of 271.1 g of crude 3-methoxy-4-(4'-aminobenzenesulfonamido)-1,2,5-thiadiazole (94.67% of theory), melting point 138°-146° C., was obtained.
Quantity
150.6 g
Type
reactant
Reaction Step One
Quantity
156.26 g
Type
reactant
Reaction Step Two
Quantity
258.31 g
Type
reactant
Reaction Step Three
Quantity
414.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

150.6 g of 3-methoxy-4-chloro-1,2,5-thiadiazole (1 mole) were suspended in 390.65 g (5 mole) of dimethyl sulfoxide, and 258.31 g of sulfanilamide (1.5 mole) and 414.63 g of potassium carbonate (3 mole) were added. The mixture was left to react for 10 days at temperatures of 28°-30° C., and was then worked up according to Example 1. 277.2 g of crude 3-methoxy-4-(4'-aminobenzenesulfonamido)-1,2,5-thiadiazole were obtained, corresponding to a yield of 96.82% of theory. Melting point: 144°-147° C.
Quantity
150.6 g
Type
reactant
Reaction Step One
Quantity
390.65 g
Type
reactant
Reaction Step Two
Quantity
258.31 g
Type
reactant
Reaction Step Three
Quantity
414.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfametrole
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Citations

For This Compound
378
Citations
KC Hoe, CY Je, SH So, SJ Sun - Bulletin of the Korean …, 1982 - pdf.lookchemmall.com
… From these facts sulfametrole which is a new antibacterial agent is of particular interest in the r-electron delocalization inside the thiadiazole ring and in the conjugation between the …
Number of citations: 4 pdf.lookchemmall.com
EK Vouloumanou, DE Karageorgopoulos… - International journal of …, 2011 - Elsevier
… In this review, we chose to focus on the combination of TMP with sulfametrole (SMT). Its clinical use may be rather limited, with the exception of the treatment of chancroid where it has …
Number of citations: 11 www.sciencedirect.com
MR Caira, G Bettinetti, M Sorrenti… - Journal of …, 2003 - Wiley Online Library
Two enantiotropic polymorphs of a tetroxoprim (TXP)-sulfametrole (SMTR) 1: 1 molecular complex monohydrate and two isostructural TXP-SMTR 1: 1 molecular complex solvates with …
Number of citations: 22 onlinelibrary.wiley.com
DM Livermore, S Mushtaq, M Warner… - Journal of …, 2014 - academic.oup.com
… Sulfametrole/trimethoprim is an alternative sulphonamide/… Several old papers also assert sulfametrole/trimethoprim to … activity of sulfametrole against sulfamethoxazole and sulfametrole/…
Number of citations: 39 academic.oup.com
G Bettinetti, M Caira, M Sorrenti… - Journal of thermal …, 2004 - akjournals.com
Isostructural solvates of the 1:1 molecular complex between the antibacterial drugs tetroxoprim (TXP) and sulfametrole (SMTR) with formulae TXPSMTRCH 3 OH (I), TXPSMTRC 2 H 5 …
Number of citations: 14 akjournals.com
FA Plummer, H Nsanze, LJ D'Costa… - … England Journal of …, 1983 - Mass Medical Soc
We conducted a randomized double-blind trial comparing a single dose of trimethoprim–sulfametrole (640 to 3200 mg) with five-day regimens of either trimethoprim–sulfametrole (160 …
Number of citations: 66 www.nejm.org
G Giuseppetti, C Tadini, GP Bettinetti - … Crystallographica Section C …, 1994 - scripts.iucr.org
… - methoxyphenyl)methyl]-2,4-pyrimidinediamine, TMP, and sulfametrole, 4-amino-N-(4-methoxy- 1,… Structural diagram of the l:l trimethoprim:sulfametrole complex with atomic numbering …
Number of citations: 26 scripts.iucr.org
J DYLEWSKI, LJ D'COSTA, H NSANZE… - Sexually transmitted …, 1986 - JSTOR
… -sulfametrole combination, perhaps other trimethoprim-sulfonamide combinations may be equally effective. In Kenya, trimethoprim-sulfametrole is … to trimethoprim-sulfametrole. In many …
Number of citations: 11 www.jstor.org
R Welte, R Beyer, J Hotter, A Broeker… - Journal of …, 2020 - academic.oup.com
… and V of sulfametrole were significantly higher than in the control group. However, sulfametrole … were significant covariates on trimethoprim or sulfametrole CL. Median CL by continuous …
Number of citations: 2 academic.oup.com
AMA Alaghaz - Phosphorus, Sulfur, and Silicon and the Related …, 2008 - Taylor & Francis
… Citation 4 , Citation 5 Little is known about the interaction of sulfametrole-hexachlorocyclodiphos-ph(V)azane with 1,3-dithiole-2-thione-4,5-disodiumthiolate and their metal complexes. …
Number of citations: 6 www.tandfonline.com

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